molecular formula C11H18 B167979 1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane CAS No. 1781-49-3

1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane

Cat. No. B167979
CAS RN: 1781-49-3
M. Wt: 150.26 g/mol
InChI Key: OUVVCPGFEIBUCG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane, commonly known as DMDPC, is a cyclopropane derivative that has recently gained attention as a potential tool for scientific research. DMDPC is a non-competitive NMDA receptor antagonist, which means that it can block the activity of certain receptors in the brain. This property makes DMDPC an attractive option for studying the role of NMDA receptors in various physiological and pathological processes.

Mechanism Of Action

DMDPC acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of these receptors, DMDPC can alter the function of neural circuits and potentially influence various physiological processes.

Biochemical And Physiological Effects

DMDPC has been shown to have a range of effects on the brain and body, including reducing pain perception, decreasing anxiety, and impairing learning and memory. These effects are thought to be related to the drug's ability to block NMDA receptors and alter neural activity.

Advantages And Limitations For Lab Experiments

One advantage of using DMDPC in laboratory experiments is that it is a relatively specific and potent NMDA receptor antagonist, which can allow researchers to selectively target these receptors. However, DMDPC also has limitations, including its potential toxicity and the fact that it may have off-target effects on other receptors or systems.

Future Directions

There are several potential future directions for research on DMDPC and its effects on NMDA receptors. One area of interest is the drug's potential use in treating addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of DMDPC and its potential side effects. Finally, there is a need for more research on the use of DMDPC in animal models to better understand its effects in vivo.

Synthesis Methods

The synthesis of DMDPC involves several steps, starting with the reaction of 2,3-dibromopropene with diisopropylamine to form a cyclic imine. This intermediate is then reduced with lithium aluminum hydride to yield the desired product, DMDPC. The overall process is relatively simple and can be performed on a small scale in a laboratory setting.

Scientific Research Applications

DMDPC has been used in several studies to investigate the role of NMDA receptors in various processes, including learning and memory, pain perception, and addiction. One study found that DMDPC could reduce the development of tolerance to opioid drugs, suggesting that NMDA receptors may play a role in the development of opioid addiction.

properties

CAS RN

1781-49-3

Product Name

1,1-Dimethyl-2,3-di(propan-2-ylidene)cyclopropane

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1,1-dimethyl-2,3-di(propan-2-ylidene)cyclopropane

InChI

InChI=1S/C11H18/c1-7(2)9-10(8(3)4)11(9,5)6/h1-6H3

InChI Key

OUVVCPGFEIBUCG-UHFFFAOYSA-N

SMILES

CC(=C1C(=C(C)C)C1(C)C)C

Canonical SMILES

CC(=C1C(=C(C)C)C1(C)C)C

synonyms

1,2-Diisopropylidene-3,3-dimethylcyclopropane

Origin of Product

United States

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